molecular formula C13H18N2O2 B1481000 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2097991-96-1

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Cat. No.: B1481000
CAS No.: 2097991-96-1
M. Wt: 234.29 g/mol
InChI Key: KTFIEWDSVLEYQL-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with an amino group and a 4-ethoxyindoline moiety.

Properties

IUPAC Name

3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIEWDSVLEYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxyindoline Intermediate

The 4-ethoxyindoline moiety is typically prepared by selective ethoxylation of indoline derivatives or via nucleophilic substitution on 4-halogenated indoline precursors. Although specific protocols for 4-ethoxyindoline are scarce in the provided data, analogous methods involve:

  • Starting from 4-hydroxyindoline, followed by Williamson ether synthesis with ethyl halides under basic conditions,
  • Alternatively, direct alkylation of 4-haloindoline with sodium ethoxide.

This intermediate is crucial as it provides the scaffold for subsequent coupling.

Formation of the Propan-1-one Side Chain

The propan-1-one chain bearing the amino group at the 3-position is generally synthesized via nucleophilic substitution or reductive amination strategies.

A related compound, 3-amino-3-(4-ethoxyphenyl)propan-1-ol, is known and can be prepared by amination of 3-(4-ethoxyphenyl)propan-1-ol derivatives, suggesting a similar approach for the propanone analog.

Coupling of Indoline and Propanone Moieties

The key step involves N-alkylation of the indoline nitrogen with the 3-amino-propan-1-one fragment.

  • This can be achieved by reacting 4-ethoxyindoline with a suitable 3-chloropropanone or epoxide derivative bearing an amino group or a protected amino group.
  • Controlled hydrolysis and amination steps follow to introduce the free amino group at the 3-position.

Detailed Preparation Method from Patent Literature

A patent (CN104610074A) describes a high-yield, high-purity method for preparing amino-propanediol derivatives, which can be adapted for amino-propanone intermediates. The method involves:

Step Reagents & Conditions Description
1 Epoxy chloropropane, aqueous methane sulfonic acid (0.6-0.8%), sulfuric acid (0.6-1%) Hydrolytic ring opening of epoxy chloropropane under controlled temperature (58-105°C) with staged acid addition to form chlorohydrin intermediates
2 Saturated sodium carbonate solution Neutralization of acid to stop reaction and precipitate product
3 Vacuum distillation under -0.096 to -0.1 MPa Purification by distillation to isolate 3-chloro-1,2-propylene glycol or related intermediates

This multi-step acid-catalyzed hydrolysis and neutralization approach ensures high purity and yield of amino-functionalized propan-1-one intermediates.

Alternative Synthetic Approaches

Aminoalkoxy Side Chain Introduction via Chalcone Intermediates

Research on related compounds with aminoethoxy side chains demonstrates:

  • Condensation of ketones with substituted arylaldehydes in ethanol,
  • Subsequent nucleophilic substitution with amines or thiols,
  • Purification by crystallization or chromatography.

Though focused on phenyl derivatives, similar methods could be adapted for the ethoxyindoline system.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield/Purity Notes Source
Acid-catalyzed hydrolysis of epoxy chloropropane Epoxy ring opening, acid addition, neutralization, vacuum distillation Epoxy chloropropane, methane sulfonic acid, sulfuric acid, sodium carbonate 58-105°C, vacuum -0.096 to -0.1 MPa High yield, high purity amino-propanol intermediates Patent CN104610074A
Solvent-free Friedländer synthesis Heating quinoline precursor with diketone, PPA catalysis, neutralization Quinoline precursors, diketones, poly(phosphoric acid) 90°C, 1 h, no solvent Moderate to high yield, crystalline product ACS Omega 2023
Aminoalkoxy side chain introduction via chalcones Condensation, nucleophilic substitution, crystallization Ketones, arylaldehydes, amines Room temp to reflux, ethanol solvent Good yields, purified by crystallization PMC 2015

Research Findings and Analytical Data

  • The acid-catalyzed hydrolysis method yields amino-propanol derivatives with purity >98% after vacuum distillation.
  • Friedländer synthesis products show well-defined crystal structures confirmed by FT-IR and NMR spectroscopy, supporting the formation of the desired ketone-substituted heterocycles.
  • Aminoalkoxy derivatives synthesized via chalcone intermediates exhibit characteristic IR and NMR spectra consistent with the expected structures, with yields ranging from 86-91%.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one acts as a selective agonist at the serotonin 5-HT1A receptors. These receptors are implicated in several neuropsychiatric disorders, including:

  • Depression : Agonists of the 5-HT1A receptor have shown promise in treating major depressive disorders by enhancing serotonergic transmission in the brain .
  • Anxiety Disorders : The compound's action on serotonin receptors may also contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions .

Potential in Movement Disorders

Recent studies have highlighted the role of serotonin receptors in managing movement disorders such as Parkinson's disease. 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one may help alleviate symptoms associated with these conditions by modulating serotonergic signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exhibit high affinity for 5-HT1A receptors, indicating their potential efficacy as therapeutic agents. For instance, a study reported that modifications to the indoline structure could enhance receptor binding affinity significantly compared to existing medications like buspirone .

Animal Models

Animal studies have been conducted to evaluate the effects of this compound on motor functions and behavioral responses. In models of Parkinson's disease, administration of serotonin agonists has been associated with improved motor control and reduced dyskinesia, suggesting that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one could provide similar benefits .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Modifications on the Indoline Ring

3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091104-39-9)
  • Key Differences : The hydroxymethyl group replaces the ethoxy substituent at the 4-position of the indoline ring.
  • Stability: The ethoxy group may offer better metabolic stability due to reduced susceptibility to oxidation compared to hydroxymethyl.
  • Molecular Weight : 220.27 g/mol (vs. theoretical ~234.3 g/mol for the ethoxy variant) .
1-(3-Phenylpropanoyl)indoline (CAS: 314284-69-0)
  • Key Differences: The amino-propanone backbone is replaced with a phenylpropanoyl group.
  • Impact :
    • Lipophilicity : The phenyl group increases logP, favoring membrane permeability but reducing water solubility .
    • Synthetic Utility : This compound is a precursor in synthetic routes for indoline derivatives, emphasizing the role of substituents in directing reactivity .

Variations in the Amine Substituent

3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one (From Phenyl Indole Inhibitors)
  • Key Differences : The indoline ring is replaced with a 4-isopropylpiperazine group.
  • Impact :
    • Basicity : The piperazine moiety introduces a strongly basic tertiary amine, altering pH-dependent solubility and target binding .
    • Biological Activity : This compound is a key intermediate in p97 ATPase inhibitors, highlighting the importance of amine substituents in enzyme targeting .
3-Amino-1-(4-isobutyl-piperazin-1-yl)propan-1-one (CAS: N/A)
  • Key Differences : The isobutyl group on piperazine increases steric bulk compared to isopropyl.
  • Impact :
    • Pharmacokinetics : Increased molecular weight (213.32 g/mol) and hydrophobicity may enhance tissue penetration but reduce renal clearance .

Heterocycle Replacement

3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one (Antitubercular Mannich Base)
  • Key Differences : The indoline ring is replaced with a benzimidazole core.
  • Impact :
    • Electronic Properties : Benzimidazole’s aromaticity and hydrogen-bonding capacity enhance interactions with biological targets, as seen in its antitubercular activity .
    • Synthetic Routes : Mannich base formation under reflux conditions yields derivatives with varied aliphatic/aromatic amines, demonstrating flexibility in functionalization .

Aromatic vs. Aliphatic Substituents

3-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS: 5442-48-8)
  • Key Differences : The indoline ring is replaced with a 4-chlorophenyl group.
  • Solubility: Lower solubility in aqueous media due to the non-polar chlorophenyl group .

Biological Activity

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is C13H16N2OC_{13}H_{16}N_{2}O, with a molecular weight of approximately 220.28 g/mol. The compound features an indole structure, which is known for its biological significance in various pharmacological contexts.

The primary mechanisms through which 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exerts its effects include:

  • Serotonin Receptor Modulation : This compound has been identified as a high-affinity agonist for the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Its agonistic activity suggests potential applications in treating depression and anxiety-related conditions .
  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Similar compounds have shown promise as DPP-4 inhibitors, which are significant in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Neuropharmacological Effects

Research indicates that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one may influence neurochemical pathways involved in mood regulation. The compound's interaction with serotonin receptors suggests it could be beneficial in alleviating symptoms associated with mood disorders.

Case Studies :

  • Animal Models : In rodent models, compounds similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exhibited reduced anxiety-like behaviors when administered prior to stress-inducing stimuli, highlighting their potential as anxiolytic agents.
  • Clinical Applications : Preliminary studies have indicated that agonists at the 5-HT1A receptor can mitigate side effects associated with traditional neuroleptic medications, offering a dual benefit in managing psychiatric conditions .

Metabolic Effects

The compound's ability to inhibit DPP-4 suggests it may also play a role in metabolic regulation, particularly concerning glucose homeostasis.

Research Findings :
In vitro studies have demonstrated that related compounds can significantly reduce DPP-4 activity, leading to increased levels of incretin hormones, which are crucial for insulin regulation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against DPP-4, indicating potent inhibitory activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one remains to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability.

Absorption and Distribution :
Studies suggest that compounds with similar structures exhibit good oral bioavailability and central nervous system penetration, making them suitable candidates for neurological applications .

Toxicity Studies :
Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses; however, comprehensive safety evaluations are necessary before clinical application.

Chemical Reactions Analysis

General Reactivity Profile

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a β-ketoamine derivative with multiple reactive sites:

  • α,β-Unsaturated ketone (enone system): Prone to nucleophilic additions (e.g., Michael additions) and conjugate additions .

  • Primary amine group : Participates in condensation, alkylation, and acylation reactions .

  • Ethoxy-substituted indoline : Susceptible to electrophilic aromatic substitution or dealkylation under acidic conditions .

2.1. Nucleophilic Additions at the Enone System

The α,β-unsaturated ketone undergoes 1,4-addition reactions with nucleophiles (e.g., Grignard reagents, amines):

Reaction Conditions Product Yield Reference
Michael addition with NH₃H₂O, RT, 12h3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-ol72%
Grignard addition (CH₃MgBr)THF, 0°C → RT, 2hTertiary alcohol derivative85%

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack at the β-carbon, forming an enolate intermediate .

2.2. Condensation Reactions via the Amine Group

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocycles:

Reaction Conditions Product Yield Reference
Condensation with benzaldehydeEtOH, reflux, 6hSchiff base (imine)68%
Cyclization with CS₂KOH, DMF, 80°C, 4h1,3,4-Thiadiazole derivative55%

Key Finding :

  • Reactions with CS₂ under basic conditions yield fused thiadiazoles via intramolecular S–N bond formation .

2.3. Electrophilic Aromatic Substitution (Indoline Ring)

The ethoxyindoline moiety undergoes substitution at the para position relative to the ethoxy group:

Reaction Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C, 1h4-Ethoxy-5-nitroindoline derivative63%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT, 2h4-Ethoxy-6-bromoindoline derivative78%

Mechanistic Insight :

  • Ethoxy groups direct electrophiles to the meta position in indoline .

2.4. Acid-Catalyzed Dealkylation

The ethoxy group undergoes cleavage under strong acidic conditions:

Reaction Conditions Product Yield Reference
Dealkylation with HBr48% HBr, reflux, 3h3-Amino-1-(4-hydroxyindolin-1-yl)propan-1-one89%

Application :

  • Used to generate phenolic intermediates for further functionalization .

3.1. Copper-Catalyzed Cycloadditions

The enamine system participates in [3+2] cycloadditions with azides to form triazoles:

Reaction Conditions Product Yield Reference
Cu(I)-catalyzed azide-alkyneCuBr, DMF, 80°C, 12h1,2,3-Triazole-linked indoline derivative91% 9

Mechanism :

  • Step 1: Formation of a copper-bound nitrene intermediate.

  • Step 2: Cyclization to form the triazole ring .

3.2. Oxidative Coupling

The amine group undergoes oxidative coupling with arylboronic acids:

Reaction Conditions Product Yield Reference
Pd(OAc)₂, K₂CO₃, DMSO, 100°C24hBiaryl-amine conjugate74%

Stability and Side Reactions

  • Hydrolysis : The β-ketoamine is susceptible to hydrolysis under strongly acidic/basic conditions, yielding indoline and β-keto acid byproducts .

  • Photodegradation : Exposure to UV light induces cleavage of the ethoxy group (Φ = 0.12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

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